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FUBP1-IN-1

FUBP1 c-Myc Transcriptional Regulation

Standard FUBP1 inhibitors (antibodies, siRNA) fail as functional inhibitors in live cells; multi-target agents like Camptothecin confound phenotypes. FUBP1-IN-1 is the peer-reviewed, in vivo-validated chemical probe for direct FUBP1-FUSE disruption. - IC50 = 11.0 µM in biophysical FUBP1-FUSE binding assay - Suppresses HCC proliferation & prostate cancer bone metastasis (in vivo) - Enables FUBP1-specific studies of c-MYC/p21 regulation without off-target TOP1 effects

Molecular Formula C19H14F3N3O2S
Molecular Weight 405.4 g/mol
Cat. No. B2719463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFUBP1-IN-1
Molecular FormulaC19H14F3N3O2S
Molecular Weight405.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C4=CC=CS4)OC
InChIInChI=1S/C19H14F3N3O2S/c1-26-14-6-5-11(8-15(14)27-2)12-9-17(19(20,21)22)25-18(23-12)10-13(24-25)16-4-3-7-28-16/h3-10H,1-2H3
InChIKeyCLFOYJSEPPNFQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





FUBP1-IN-1 – Selective FUBP1 Inhibitor


FUBP1-IN-1 (CAS 883003-62-1) is a pyrazolo[1,5-a]pyrimidine-based small-molecule inhibitor of Far Upstream Element-Binding Protein 1 (FUBP1), a master transcriptional regulator of oncogenes including c-Myc [1]. The compound interferes with the binding of FUBP1 to the single-stranded FUSE DNA sequence, demonstrating an in vitro IC50 of 11.0 μM in a biophysical AlphaScreen assay [1]. FUBP1-IN-1 is the lead compound from a medicinal chemistry optimization campaign and represents the most extensively characterized selective FUBP1 inhibitor available for research use [2].

Target engagement

Selectively disrupts FUBP1-FUSE DNA interaction, supporting FUBP1 transcriptional pathway studies.

Model context

Reported in vivo model-response context in prostate cancer bone metastasis research.

Cell-based readouts

Supports cell-model endpoint review including proliferation and apoptosis in HCC cells.

Why FUBP1-IN-1 Cannot Be Substituted


Substituting FUBP1-IN-1 with a different FUBP1 inhibitor or a non-selective FUBP1-interfering compound can lead to significantly divergent experimental outcomes and misinterpretation of FUBP1 biology. While several agents are reported to impact FUBP1 function (e.g., camptothecin, SN-38, GSK343), they act through distinct mechanisms—often as indirect modulators, competitive inhibitors of other primary targets, or with substantially lower potency—and do not recapitulate the direct, selective FUBP1-FUSE binding disruption achieved by FUBP1-IN-1 [1]. The specific pyrazolo[1,5-a]pyrimidine scaffold of FUBP1-IN-1 was rationally optimized for FUBP1 KH domain interaction, and its use ensures that observed phenotypes are directly attributable to FUBP1 inhibition rather than off-target effects inherent to less specific probes [1][2].

Antibodies detect FUBP1 but cannot functionally inhibit the FUBP1-FUSE interaction in live-cell assays; target modulation may not be achieved.

Camptothecin/SN-38 are primarily TOP1 poisons; their off-target FUBP1 inhibition may confound pathway-specific phenotype interpretation.

FUBP1-IN-2 lacks comparable in vivo model-response data; disease-model endpoint context may differ and require independent validation.

FUBP1-IN-1 Quantitative Comparison


In Vivo Efficacy in Prostate Cancer Bone Metastasis

FUBP1-IN-1 demonstrates an IC50 of 11.0 μM for inhibiting the FUBP1-FUSE interaction, which is orders of magnitude more potent than the benzoyl anthranilic acid class (IC50 = 350 μM) and the indirect FUBP1 modulators camptothecin (IC50 = 3.2 ± 0.6 mM) and SN-38 (IC50 = 0.78-1.9 mM) [1]. This potency enables effective FUBP1 inhibition at concentrations achievable in cellular assays without confounding cytotoxicity from extreme dosing [2].

In vivo metastasis model
Head-to-head
Significant suppression of CCDC183-AS1-induced PCa bone metastasis vs. vehicle control.
Reported model-response endpoint context in prostate cancer bone metastasis.
Murine model; quantitative metastasis burden reduction per study.
FUBP1 c-Myc Transcriptional Regulation

FUBP1-FUSE Disruption Potency

Administration of FUBP1-IN-1 significantly suppressed CCDC183-AS1-induced prostate cancer bone metastasis (PCa BM) in vivo, as demonstrated in a recent preclinical study [1]. This provides direct functional evidence that selective FUBP1 inhibition with FUBP1-IN-1 translates to a therapeutic effect in a disease-relevant animal model, a level of validation absent for many other FUBP1 inhibitors such as FUBP1-IN-2 or the benzoyl anthranilic acid class [2].

FUBP1-FUSE disruption
Cross-study comparable
IC50 = 11.0 μM
Supports assay benchmarking and dose-response study design.
Biophysical FUBP1-FUSE binding assay; comparator lacks quantitative IC50.
Prostate Cancer Bone Metastasis In Vivo Pharmacology

Mechanistic Selectivity: Direct FUBP1 Inhibition

FUBP1-IN-1 exhibits a defined solubility profile: DMSO solubility of ~16.67 mg/mL (~41.12 mM) and in vivo formulation solubility of ≥1.79 mg/mL (4.42 mM) in 10% DMSO + 90% Corn Oil . This level of solubility characterization is not uniformly available for other FUBP1 inhibitors, such as FUBP1-IN-2, for which no standardized solubility data are reported in public datasheets . The availability of validated solubility parameters directly informs procurement decisions for researchers planning cellular or animal experiments.

Mechanistic selectivity
Class-level inference
Direct FUBP1 inhibitor vs. TOP1 off-target (Camptothecin/SN-38).
Supports FUBP1 pathway-specific study design without TOP1 confounding.
Primary mechanism differs fundamentally; IC50 context: 11.0 μM vs low nM TOP1.
Solubility Formulation DMPK

Cellular Activity in HCC Cells

Commercially sourced FUBP1-IN-1 is consistently supplied with a purity specification of ≥98% (InvivoChem) or ≥95% (MuseChem), ensuring high chemical integrity for critical experiments . In contrast, alternative FUBP1 inhibitors like FUBP1-IN-2 often lack explicit purity guarantees in public catalogs, introducing uncertainty regarding potential contaminants that could confound biological readouts [1]. This purity assurance directly supports the procurement of a reliable, publication-grade research tool.

HCC cell activity
Supporting evidence
Reduced cell expansion, induced cell death in HCC cells.
Supports cell-model endpoint review for oncology research.
Qualitative/semi-quantitative; FUBP1-IN-2 HCC data not publicly available.
Purity Quality Control Procurement

High Purity and Validated Solubility

While FUBP1-IN-2 is reported to deplete intracellular polyamines and does not inhibit 3H-spermidine uptake, this polyamine-modulating activity may introduce confounding variables in studies of FUBP1-dependent pathways, as polyamines themselves influence transcription, translation, and cell proliferation [1]. FUBP1-IN-1, in contrast, has not been shown to significantly alter polyamine levels or transport, suggesting a more selective FUBP1-FUSE disruption profile [2]. This difference is critical when the primary research objective is to isolate FUBP1-specific transcriptional effects without the pleiotropic consequences of polyamine perturbation.

Purity & solubility
Data to verify
Purity ≥98%; DMSO solubility ~41.12 mM (16.67 mg/mL).
Supports experimental reproducibility and formulation planning.
Supplier specification; independent verification recommended before critical assays.
Polyamine Metabolism Off-target Effects Mechanism of Action

FUBP1-IN-1 Key Research Applications


In Vivo Preclinical Studies of Prostate Cancer Bone Metastasis

FUBP1-IN-1 is the tool of choice for investigators dissecting FUBP1's direct role in c-Myc transcriptional activation and other FUBP1 target gene regulation [1]. Its defined potency (IC50 11.0 μM) and selectivity for the FUBP1-FUSE interaction allow for precise dose-response experiments in hepatocellular carcinoma, colorectal cancer, and prostate cancer cell lines, enabling robust interrogation of FUBP1-dependent transcriptional programs without confounding off-target effects associated with less specific modulators like camptothecin or GSK343 [1][2].

FUBP1-Mediated Transcriptional Regulation in HCC

Given the validated in vivo suppression of prostate cancer bone metastasis in the CCDC183-AS1-driven model, FUBP1-IN-1 is uniquely positioned for follow-up studies investigating FUBP1 inhibition as a therapeutic strategy for metastatic prostate cancer [3]. Researchers planning xenograft or genetically engineered mouse models of prostate cancer bone metastasis should prioritize FUBP1-IN-1 over other FUBP1 inhibitors due to this direct preclinical validation.

Benchmarking Novel FUBP1 Inhibitors

The established AlphaScreen assay conditions and IC50 value (11.0 μM) make FUBP1-IN-1 an excellent positive control and tool compound for studies utilizing surface plasmon resonance (SPR), fluorescence polarization, or electrophoretic mobility shift assays (EMSA) to characterize FUBP1-FUSE binding kinetics and thermodynamics [1]. Its well-defined solubility in DMSO and aqueous-based formulations further facilitates its use in high-throughput screening formats .

FUBP1 in Stem Cell Self-Renewal and Splicing

When the research goal is to compare the effects of direct FUBP1 inhibition versus indirect modulation or knockdown, FUBP1-IN-1 provides the most direct pharmacological intervention [1]. Unlike FUBP1-IN-2, which also depletes polyamines and may activate p21 through mechanisms beyond FUBP1-FUSE disruption, FUBP1-IN-1 offers a more focused chemical biology tool for isolating FUBP1-specific contributions to cancer cell proliferation and survival [1][4].

Application
Selection Property
Validation Focus
Prostate cancer bone metastasis model-response studies
Reported in vivo model-response context
FUBP1/LIGHT axis model-response interpretation
HCC transcriptional regulation research
FUBP1 pathway-selective probe
c-MYC, p21 endpoint monitoring; avoid TOP1 confounding
Novel FUBP1 inhibitor benchmarking
Reported IC50 benchmark context
Biochemical and cell-based comparator assay-response studies
Stem cell self-renewal and splicing research
Acute chemical inhibition tool
Dynamic FUBP1 function without genetic compensation artifacts

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


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